4-Amino-3-chloro-2-fluorophenol
Overview
Description
4-Amino-3-chloro-2-fluorophenol is an organic compound with the chemical formula C6H5ClFNO. It appears as a white solid crystal with a melting point of 111-112 degrees Celsius . This compound is slightly soluble in water but can dissolve in organic solvents such as alcohols and ethers . It is used as an intermediate in organic synthesis, particularly in the preparation of dyes, drugs, pesticides, catalysts, and polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-3-chloro-2-fluorophenol typically involves multiple steps. One common method starts with 2-chloro-5-fluorophenol, which undergoes a reaction with ammonia to introduce the amino group. This intermediate product is then chlorinated to obtain the final compound . Another method involves sulfonation of para-aminophenol in concentrated sulfuric acid, followed by a reaction with xenon difluoride under hydrogen fluoride catalysis. The sulfonic group is then eliminated in dilute sulfuric acid, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-2-fluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of amino, chloro, and fluoro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce additional halogen atoms, while nucleophilic substitution can replace the chloro or fluoro groups with other functional groups.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including dyes and catalysts.
Biology: It is used in the study of enzyme reactions and as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and polymer materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-2-fluorophenol involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups allow it to participate in various biochemical reactions. For instance, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorophenol: Similar in structure but with different positioning of the amino and fluoro groups.
4-Amino-2-chloro-3-fluorophenol: A closely related compound with slight variations in the positioning of substituents.
Uniqueness
4-Amino-3-chloro-2-fluorophenol is unique due to its specific arrangement of amino, chloro, and fluoro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical reactions.
Properties
IUPAC Name |
4-amino-3-chloro-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSXHCJONSYHGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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